molecular formula C13H10O2 B127426 4-Phenoxybenzaldehyde CAS No. 67-36-7

4-Phenoxybenzaldehyde

Cat. No. B127426
CAS RN: 67-36-7
M. Wt: 198.22 g/mol
InChI Key: QWLHJVDRPZNVBS-UHFFFAOYSA-N
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Description

4-Phenoxybenzaldehyde (4-PBA) is a widely used aromatic aldehyde that is found in a variety of applications in chemical synthesis, pharmaceuticals, and biotechnology. 4-PBA is commonly used as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a starting material for the preparation of a wide range of organic compounds. 4-PBA is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. In addition, 4-PBA has been used in biotechnology for the production of proteins, enzymes, and antibodies.

Scientific Research Applications

  • Anti-Asthmatic Activity

    • Phenolic compounds from Gastrodia elata, including derivatives similar to 4-Phenoxybenzaldehyde, exhibit significant anti-asthmatic activities. These compounds are effective in reducing airway resistance and inflammation in asthma models (Jang, Lee, & Kim, 2010).
  • Synthetic Applications

    • 4-Fluoro-3-phenoxybenzaldehyde, a derivative of this compound, can be synthesized through a Sommelet reaction. This demonstrates the synthetic versatility of this compound and its derivatives in chemical processes (Wenxian, Min-can, & Lantao, 2005).
  • Oxyfunctionalization in Chemical Synthesis

    • A study on remote benzylic C(sp3)–H oxyfunctionalization, directed by the hindered para-hydroxyl group, involves compounds related to this compound. This process is valuable for transforming benzyl alcohols and ethers into aromatic carbonyl compounds, indicating the potential application of this compound in pharmaceutical and fundamental research (Jiang et al., 2014).
  • Electrochemical Detection in Biomedical Analysis

    • Vanillin, a compound structurally related to this compound, has been used as an internal standard in the electrochemical detection of other compounds, demonstrating the potential utility of this compound in similar applications (Buell & Girard, 1984).
  • Antimicrobial and Antifungal Properties

    • Derivatives of this compound, like 2-Hydroxy-4-methoxybenzaldehyde, have shown significant antimicrobial and antifungal properties. This indicates the potential of this compound in developing antifungal and antibacterial agents (Harohally et al., 2017).
  • Copper-mediated Selective Oxidation

    • Studies on copper-mediated selective oxidation of hydroxybenzaldehydes, which are structurally related to this compound, suggest potential applications in the selective oxidation processes, relevant to pharmaceutical and perfume industries (Boldron et al., 2005).
  • Molecular Docking Investigations

    • Investigations on the intermolecular interactions and molecular docking of compounds like 4-Methoxybenzaldehyde, closely related to this compound, indicate its potential use in drug design and molecular modeling (Ghalla et al., 2018).
  • Spectroscopic Studies and Characterization

    • Spectroscopic studies of chlorinated dihydroxybenzaldehydes, similar to this compound, contribute to understanding their chemical behavior and potential applications in various scientific fields (Kolehmainen et al., 1995).
  • Electrochemical Features in Polymer Research

    • The polymerization of 4-Hydroxybenzaldehyde, a related compound, highlights potential applications of this compound in polymer research and its electrochemical features (Yağmur et al., 2020).
  • Structural Elucidation in Food Chemistry

    • The identification and structural elucidation of a derivative of p-phenoxybenzaldehyde in bamboo shoots demonstrate its relevance in food chemistry and analytical studies (Shin et al., 2011).

Safety and Hazards

4-Phenoxybenzaldehyde is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of contact with skin or eyes, or if inhaled or ingested, medical attention should be sought .

properties

IUPAC Name

4-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHJVDRPZNVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021730
Record name p-Phenoxybenzaldehyde
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67-36-7
Record name 4-Phenoxybenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenoxybenzaldehyde
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Record name p-Phenoxybenzaldehyde
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Record name 4-phenoxybenzaldehyde
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Record name P-PHENOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 4-fluorobenzaldehyde and phenol.
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D4
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Synthesis routes and methods II

Procedure details

A suspension of potassium carbonate (1 eq.), 4-flurobenzaldehyde, and phenol (1.2 eq.) was heated to 150° C. and stirred for two days. The reaction was allowed to cool to room temperature and poured into saturated aq. sodium bicarbonate and ice. The solution was extracted with ether. The combined organic layers were washed with water and dried with Na2SO4. Concentration under vacuum gave pure product as an orange oil.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-fluorobenzaldehyde (5 g, 40.28 mmol) and phenol (3.8 g, 44.42 mmol) in DMF (50 mL) was added K2CO3 (11.13 g, 80.57 mmol) and the resulting mixture was stirred at 110° C. overnight. The mixture was filtered, the filtrate was diluted with cold water and the product was extracted with EtOAc. The organic layer was washed with 5% aqueous NaOH solution, saturated brine solution and dried over sodium sulphate. The organic layer was then concentrated under reduced pressure to afford 7.7 g (96.5% yield) of 4-phenoxy benzaldehyde as a pale brown oil. 1H NMR: (CDCl3) δ 9.9 (s, 1H), 7.8 (d, 2H), 7.4 (t, 2H), 7.2 (t, 1H), 7.0 (t, 4H).
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5 g
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3.8 g
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11.13 g
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50 mL
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Synthesis routes and methods IV

Procedure details

To a stirring solution of p-fluorobenzaldehyde (1.6 mmol, 0.2 g) in dimethylformamide (8 mL) was added phenol (3.52 mmol, 0.33 g) and cesium carbonate (3.52 mmol, 1.15 g). The reaction mixture was headed to 90° C. for 3 hours at which time the reaction mixture was cooled to room temperature and filtered through a medium fritted funnel. The reaction mixture was then diluted with 125 mL of ethyl acetate and extracted with eight 15 mL portions of water followed by one 10 mL portion of brine. The organic layer was then dried with magnesium sulfate and evaporated to dryness. The title product was purified by column chromatography and 0.237 g (1.2 mmol) was recovered. 1H NMR (300 MHz, CDCl3) δ 9.91 (s, 1H), 8.02 (s, OH), 7.92-7.79 (m, 2H), 7.49-7.37 (m, 2H), 7.23 (t, J=8.0, 2H), 7.14-7.01 (m, 4H), 6.89 (t, J=8.3, 2H). 13C NMR (75 MHz, CDCl3) δ 191.28, 163.56, 156.41, 155.26, 132.28, 131.38, 130.41, 129.79, 125.23, 120.69, 120.45, 117.79, 115.61.
Quantity
0.2 g
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0.33 g
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cesium carbonate
Quantity
1.15 g
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of 4-Phenoxybenzaldehyde?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it acts as a key starting material in the multi-step synthesis of Ibrutinib intermediate 4-amino-3-(4-phenoxy) phenyl-1H-pyrazol [3,4-d] pyrimidine []. Additionally, its reaction with hydrazine derivatives, like 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, leads to the formation of Schiff base ligands []. These ligands are crucial for developing metal complexes with potential biological activities.

Q2: Can you provide an example of this compound's utility in heterocyclic chemistry?

A2: this compound plays a vital role in synthesizing 1,2,4-triazolo[4,3-a][1,8]naphthyridines []. Reacting it with 3-aryl-1,8-naphthyridin-2-ylhydrazones forms intermediate hydrazones. Subsequent oxidation of these intermediates, often using chloramines-T, yields the desired 1,2,4-triazolo[4,3-a][1,8]naphthyridine derivatives.

Q3: Has this compound been explored for its potential in developing anti-tuberculosis agents?

A3: Yes, researchers have investigated this compound derivatives for their anti-tuberculosis properties [, ]. While specific details on the structure-activity relationships and mechanisms of action are not provided in the abstracts, these studies highlight the exploration of this compound as a scaffold for developing novel therapeutic agents against tuberculosis.

Q4: What analytical techniques are typically employed for characterizing compounds derived from this compound?

A4: Characterization of this compound derivatives often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (H1-NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and elemental analysis (CHNS) []. These methods provide insights into the structure, functional groups, and purity of the synthesized compounds. Furthermore, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTG) are employed to study the thermal stability of the synthesized compounds and their metal complexes [].

Q5: Are there studies investigating the biological activity of metal complexes derived from this compound?

A5: Research indicates that metal complexes synthesized using Schiff base ligands derived from this compound exhibit promising antibacterial activity []. Specifically, Zn(II), Cd(II), and Hg(II) complexes displayed inhibitory effects against both Gram-positive bacteria (Staphylococcus aureus and Streptococcus sp.) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) [].

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